4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline
CAS No.: 951904-96-4
Cat. No.: VC0667343
Molecular Formula: C11H8ClF3N2O2
Molecular Weight: 292.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 951904-96-4 |
---|---|
Molecular Formula | C11H8ClF3N2O2 |
Molecular Weight | 292.64 g/mol |
IUPAC Name | 4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline |
Standard InChI | InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3 |
Standard InChI Key | YMCGAIKBFPLEEO-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC |
Introduction
Chemical Properties and Structure
Basic Chemical Identification
4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline belongs to the quinazoline family of heterocyclic compounds, characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring. The compound's fundamental chemical identifiers are summarized in the following table:
Property | Value |
---|---|
CAS Number | 951904-96-4 |
MDL Number | MFCD09907363 |
Molecular Formula | C11H8ClF3N2O2 |
Molecular Weight | 292.64 g/mol |
Commercial Purity | Not Less Than 98% |
Structural Features and Physical Properties
The structure of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is defined by its quinazoline backbone with specific substitution patterns. Based on similar quinazoline derivatives, several key structural features can be identified:
-
The quinazoline core provides a planar, aromatic scaffold with nitrogen atoms at positions 1 and 3, creating potential hydrogen bond acceptor sites.
-
The chlorine atom at position 4 introduces electronegativity and serves as a potential leaving group in nucleophilic substitution reactions, making this position reactive for further derivatization.
-
The methoxy groups at positions 6 and 7 increase electron density in the aromatic system and can enhance solubility in various solvents.
-
The trifluoromethyl group at position 2 introduces significant electronic effects, including increased lipophilicity and metabolic stability, properties often valuable in drug design.
Synthesis Methods
Optimal Reaction Conditions
For the synthesis of related quinazoline derivatives, optimal reaction conditions typically include:
-
Use of polar aprotic solvents such as DMF or dichloromethane to facilitate reactions
-
Controlled temperature conditions, often involving reflux for several hours
-
Careful workup procedures including washing with saturated aqueous sodium hydrogen carbonate solution and brine
-
Drying over magnesium sulfate followed by solvent evaporation in vacuo
These conditions have yielded high-purity products for similar compounds, with yields reported as high as 98% for related quinazoline derivatives .
Biological Activities and Applications
Structure-Activity Relationships
The biological activity of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline likely derives from its specific structural features:
-
The quinazoline core provides a rigid scaffold that can interact with binding pockets in target proteins
-
The chlorine at position 4 may serve as a hydrogen bond acceptor or participate in halogen bonding with target proteins
-
The methoxy groups at positions 6 and 7 can form hydrogen bonds with amino acid residues in binding sites
-
The trifluoromethyl group at position 2 increases the compound's lipophilicity and can enhance binding affinity through hydrophobic interactions
Understanding these structure-activity relationships is crucial for optimizing the compound's therapeutic potential and developing more effective derivatives.
Pharmaceutical Relevance
4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is delivered as a critical API intermediate certified under ISO quality systems , indicating its importance in pharmaceutical development. Its potential roles in this context include:
-
Serving as a building block for more complex pharmaceutical compounds
-
Functioning as a lead compound for structure-activity relationship studies
-
Acting as a probe molecule for investigating biological mechanisms
-
Providing a template for the design of novel therapeutic agents
Research Findings and Future Directions
Current Research Status
Research on quinazoline derivatives, including compounds similar to 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline, is ongoing with significant focus on:
-
Elucidating their mechanisms of action in biological systems
-
Identifying specific molecular targets and binding modes
-
Optimizing their pharmaceutical properties such as solubility, stability, and bioavailability
-
Exploring their potential in various therapeutic areas
The commercial availability of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline as a high-purity research chemical indicates its value in current pharmaceutical research efforts .
Comparative Analysis with Related Compounds
Understanding the properties of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline can be enhanced through comparison with structurally related compounds:
This comparative analysis highlights the subtle structural variations among these compounds, which can significantly impact their biological activities and pharmaceutical properties.
Future Research Directions
Based on current trends in quinazoline research, future studies on 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline could profitably focus on:
-
Detailed mechanistic studies to elucidate its interactions with specific biological targets
-
Structure-based design of derivatives with enhanced potency and selectivity
-
Development of more efficient and environmentally friendly synthesis methods
-
Evaluation of its potential in combination therapies for various diseases
-
Comprehensive assessment of its pharmacokinetic and toxicological profiles
These research directions could significantly advance our understanding of this compound's therapeutic potential and facilitate its development as a pharmaceutical agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume